molecular formula C11H12O B1425307 4-Cyclobutylbenzaldehyde CAS No. 875306-94-8

4-Cyclobutylbenzaldehyde

Cat. No.: B1425307
CAS No.: 875306-94-8
M. Wt: 160.21 g/mol
InChI Key: UBLPGLPKDLRMKI-UHFFFAOYSA-N
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Description

4-Cyclobutylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol It is characterized by a benzaldehyde moiety substituted with a cyclobutyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclobutylbenzaldehyde can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 4-iodobenzaldehyde with cyclobutylzinc bromide in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in tetrahydrofuran at 60°C for 14 hours . The reaction mixture is then purified by silica gel column chromatography to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic route, with optimization for yield and purity. Industrial processes may also incorporate microwave irradiation to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: Formation of derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclobutylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclobutylbenzaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The cyclobutyl group may influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

  • Benzaldehyde
  • 4-Methylbenzaldehyde
  • 4-Tert-butylbenzaldehyde

Comparison: 4-Cyclobutylbenzaldehyde is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic characteristics compared to other benzaldehyde derivatives.

Properties

IUPAC Name

4-cyclobutylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-8,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLPGLPKDLRMKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The title compound was synthesized in analogy to 4-cyclopropyl benzaldehyde (described in example S1-A) using 830 mg of 1-bromo-4-cyclobutyl-benzene (3.93 mmol), 2.7 ml of a 1.6 molar solution of n-BuLi in hexane (4.32 mmol) and 605 μl of DMF (7.86 mmol). The isolated residue was purified by flash column chromatography (5:95 EtOAc/cyclohexane) to give 422 mg of 4-cyclobutyl-benzaldehyde (67%) as a colorless liquid. 1H NMR (CDCl3, 300 MHz): δ 1.89 (m, 1H), 1.97-2.26 (m, 3H), 2.40 (m, 2H), 3.63 (quint, J=8.5 Hz, 1H), 7.36 (d, J=8.0 Hz, 2H), 7.81 (d, J=8.0 Hz, 2H), 9.97 (s, 1H).
Quantity
0 (± 1) mol
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reactant
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830 mg
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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4.32 mmol
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605 μL
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Synthesis routes and methods II

Procedure details

To a mixture of 4-iodobenzaldehyde (500 mg), bis(triphenylphosphine)palladium(II) dichloride (75.6 mg), copper(I) iodide (24.6 mg) and dehydrated tetrahydrofuran (10.0 mL), cyclobutylzinc bromide (0.5 mol/L, solution in tetrahydrofuran, 6.46 mL) was added and the mixture was stirred in a sealed tube at 60° C. for 14 hours. After cooling to room temperature, the precipitate was removed by filtration through Celite (registered trademark). The filtrate was concentrated under reduced pressure and thereafter purified by silica gel column chromatography (n-hexane:ethyl acetate=98:2-90:10) to give the titled compound as a colorless oil (225 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cyclobutylzinc bromide
Quantity
6.46 mL
Type
reactant
Reaction Step One
Quantity
75.6 mg
Type
catalyst
Reaction Step One
Name
copper(I) iodide
Quantity
24.6 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Cyclobutylbenzaldehyde
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